2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFXCWQGPKWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589592 | |
| Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181473-23-4 | |
| Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Navigating Tautomeric Ambiguity: 2-Methylbenzimidazole-5-sulfonyl Chloride vs. 6-Isomer
Executive Summary
In benzimidazole chemistry, the distinction between the 5- and 6-positions is a frequent source of confusion and experimental error. For 2-methylbenzimidazole-5-sulfonyl chloride , the "vs." in the topic title represents a fundamental misunderstanding of heterocyclic tautomerism in the unsubstituted system.
Until the imidazole nitrogen (N1) is substituted, the 5- and 6-sulfonyl chlorides are identical tautomers in rapid equilibrium. They exist as a single chemical entity in solution, often designated as the 5(6)-isomer. The distinction—and the synthetic challenge—arises only upon N-alkylation or crystallization , where the symmetry is broken, locking the sulfonyl group into a fixed position relative to the alkylated nitrogen.
This guide provides a rigorous framework for synthesizing, characterizing, and chemically differentiating these regioisomers, designed for drug development workflows where precise regiochemistry dictates target affinity.
Part 1: The Tautomeric Equilibrium (Theoretical Framework)
The benzimidazole ring system possesses an acidic proton on the nitrogen atom that hops between N1 and N3. In 2-methylbenzimidazole, this prototropic tautomerism renders the 5- and 6-positions chemically equivalent on the NMR time scale at room temperature.
The "Schrödinger's Isomer"
When you introduce a sulfonyl chloride group at position 5, the proton shift instantly converts it to position 6 relative to the other nitrogen. Therefore, 2-methylbenzimidazole-5-sulfonyl chloride and 2-methylbenzimidazole-6-sulfonyl chloride are the same molecule.
Visualization: Prototropic Shift
The following diagram illustrates why the 5- and 6-isomers are indistinguishable in the parent compound but distinct upon N-alkylation.
Figure 1: The tautomeric equilibrium renders the 5- and 6-positions equivalent until N-alkylation locks the structure.
Part 2: Synthesis of 2-Methylbenzimidazole-5(6)-sulfonyl Chloride
The introduction of the sulfonyl chloride group is achieved via Electrophilic Aromatic Substitution (SEAr) . The imidazole ring activates the benzene ring. The 5(6) position is the most nucleophilic site on the benzene ring due to resonance stabilization from the nitrogen lone pairs.
Protocol 1: Chlorosulfonation
Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all operations in a fume hood with proper PPE.
Reagents:
-
2-Methylbenzimidazole (1.0 eq)
-
Chlorosulfonic acid (
) (5.0 eq) — Acts as both solvent and reagent. -
Thionyl chloride (
) (1.5 eq) — Optional, ensures conversion of any sulfonic acid byproducts to the chloride.
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a drying tube (
). Cool the flask to 0°C in an ice-salt bath. -
Addition: Charge the flask with Chlorosulfonic acid. Slowly add 2-Methylbenzimidazole portion-wise over 30 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.
-
Heating: Once addition is complete, remove the ice bath. Heat the mixture to 90°C for 4 hours.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the oily reaction mass dropwise onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Observation: A white to off-white precipitate forms immediately.
-
-
Isolation: Filter the solid rapidly. Wash with cold water (
) to remove residual acid. -
Drying: Dry the solid in a vacuum desiccator over
. Do not heat significantly during drying, as sulfonyl chlorides are moisture and heat sensitive.
Yield: Typically 70–85%.[5] Characterization: The product is 2-methylbenzimidazole-5(6)-sulfonyl chloride.
Part 3: The Divergence – Separating the 5 and 6 Isomers
To distinguish "5 vs 6," you must break the symmetry. This usually happens during drug synthesis when the scaffold is alkylated.
Scenario: Synthesis of Regio-Defined Sulfonamides
If your target is a specific isomer (e.g., 1-butyl-2-methylbenzimidazole-5-sulfonamide), the order of operations is critical.
Pathway A: Amidation
Alkylation (The Mixture Route)
-
React sulfonyl chloride with amine (
) Forms 5(6)-sulfonamide. -
Alkylate N1 with alkyl halide (
). -
Result: A mixture of 1,5-isomer and 1,6-isomer .
-
Ratio: Typically ranges from 1:1 to 4:1 depending on steric hindrance at N1/N3 and electronic effects of the sulfonamide group.
-
Separation: Required (Column Chromatography).[6]
-
Pathway B: Alkylation
Chlorosulfonation (The Specific Route)
-
Alkylate 2-methylbenzimidazole first
Forms 1-alkyl-2-methylbenzimidazole. -
Result: Predominantly the 5-sulfonyl chloride (para to the unalkylated nitrogen type) due to steric shielding of position 7 and electronic directing effects.
-
Note: This pathway is cleaner for obtaining the 5-isomer but often fails if you need the 6-isomer.
-
Separation Protocol (Pathway A)
When you have the mixture of 1,5 and 1,6 isomers (after alkylation), they can be separated due to their different dipole moments.
Chromatographic Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Dichloromethane : Methanol (98:2 to 95:5).
-
Elution Order: The 1,6-isomer is generally less polar (elutes first) compared to the 1,5-isomer (elutes second), due to the proximity of the sulfonyl lone pairs to the N-alkyl group affecting solvation.
Part 4: Analytical Characterization (NMR)[10]
Distinguishing the isomers requires 2D NMR. 1H NMR alone is often ambiguous due to similar coupling constants (
Data Table: Diagnostic NMR Signals (DMSO-d6)
| Feature | 1,5-Isomer (1-Alkyl-2-Me-5-SO2R) | 1,6-Isomer (1-Alkyl-2-Me-6-SO2R) |
| H4 Proton | Doublet (meta coupling). Appears ~8.0 ppm.[3][10] | Doublet (ortho coupling to H5). |
| H7 Proton | Doublet (ortho coupling to H6). | Doublet (meta coupling). Appears ~8.1 ppm.[1][10] |
| NOESY (Key) | Strong NOE between N-Alkyl protons and H7 . | Strong NOE between N-Alkyl protons and H7 . |
| Differentiation | H4 has NO NOE with N-Alkyl. H6 is ortho to H7. | H7 is adjacent to N-Alkyl.[3][4][9] H5 is ortho to H4. |
Correction on NOESY Logic:
-
1,5-Isomer: The sulfonyl group is at 5. H4 is isolated (meta to H6). H7 is adjacent to the N-Alkyl group (if N1 is alkylated). NOE observed between N-Alkyl and H7. H7 is a doublet (ortho coupled to H6).
-
1,6-Isomer: The sulfonyl group is at 6. H7 is the isolated proton (meta to H5). H7 is adjacent to the N-Alkyl group. NOE observed between N-Alkyl and H7. But here, H7 is a singlet or meta-coupled doublet (weak).
-
Definitive Proof: In the 1,5-isomer, the proton adjacent to the N-alkyl (H7) has a large ortho-coupling (
) to H6. In the 1,6-isomer, the proton adjacent to the N-alkyl (H7) is isolated by the sulfonyl group, showing only meta-coupling ( ).
Workflow Visualization
Figure 2: Synthetic divergence determines whether you obtain a mixture or a specific isomer.
References
-
Tautomerism in Benzimidazoles: Elguero, J., et al.[11] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Supplement 1, Academic Press, 1976.
-
NMR Assignment of Benzimidazole Isomers: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[11] Beilstein Journal of Organic Chemistry, 2014.
-
Chlorosulfonation Protocols: Yang, Z., et al. "Synthesis of sulfonyl chloride substrate precursors."[9] Royal Society of Chemistry (Supplementary Info), 2014.
-
Regioselectivity in Benzimidazole Alkylation: Starcevic, K., et al. "Regioselectivity of the alkylation of benzimidazoles." Heterocycles, 2006.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof - Google Patents [patents.google.com]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using chlorosulfonic acid at room temperature - Arabian Journal of Chemistry [arabjchem.org]
- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Benzimidazole Sulfonyl Chlorides: Physicochemical Characterization and Synthetic Utility
Executive Summary & Strategic Importance
Benzimidazole sulfonyl chlorides are high-value electrophilic intermediates in medicinal chemistry, serving as the primary gateway to benzimidazole sulfonamides. These sulfonamide derivatives are ubiquitous in drug development, functioning as core scaffolds for proton pump inhibitors, anthelmintics (e.g., albendazole derivatives), and novel anticancer agents targeting carbonic anhydrase.
This guide provides a technical deep-dive into the physical properties, stability profiles, and handling protocols for 1H-benzimidazole-5-sulfonyl chloride , the most chemically significant congener in this class.
Structural & Electronic Profile
The reactivity of benzimidazole sulfonyl chloride is defined by the interplay between the electron-rich benzimidazole heterocycle and the strongly electron-withdrawing sulfonyl chloride moiety.
-
Electrophilicity: The sulfur atom in the
group is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols) via an -like mechanism. -
Regiochemistry: The 5-position is the preferred site for electrophilic substitution (chlorosulfonation) on the benzimidazole ring due to resonance stabilization that avoids disrupting the amidine system of the imidazole ring.
-
Acid-Base Character: The imidazole ring possesses a basic nitrogen (
, pKa 5.5 in benzimidazole), allowing the molecule to exist as a hydrochloride salt, which significantly alters its physical properties compared to the free base.
Diagram 1: Structural Reactivity & Electronic Flow
The following diagram illustrates the electrophilic activation and resonance stabilization within the molecule.
Figure 1: Functional map of Benzimidazole-5-sulfonyl chloride showing the dual nature of the basic imidazole ring and the electrophilic sulfonyl group.
Physical Properties
The physical state of benzimidazole sulfonyl chlorides is heavily dependent on their salt form. The hydrochloride salt is the most common commercial form due to enhanced stability.
Table 1: Physicochemical Data Summary
| Property | Value / Characteristic | Context/Notes |
| Molecular Formula | Typically handled as HCl salt. | |
| Molecular Weight | 253.11 g/mol (HCl salt) | Free base: 216.64 g/mol . |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates hydrolysis or decomposition. |
| Melting Point | 240°C (dec.) | High MP due to crystal lattice energy of the salt form [1]. |
| Solubility | Soluble: DMSO, DMF, DMAcInsoluble: Non-polar organics (Hexane, Et2O) | Critical: Reacts with moisture in solvents. Use anhydrous grades only. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis. |
Stability & Hydrolysis (The "Silent Killer")
Benzimidazole sulfonyl chlorides are hydrolytically unstable . Upon contact with water (even atmospheric moisture), they hydrolyze to the corresponding sulfonic acid (
-
Visual Indicator: A texture change from free-flowing powder to a sticky/clumped solid often signals partial hydrolysis.
-
Reaction:
Spectral Characterization
Accurate identification requires distinguishing the sulfonyl chloride from its hydrolysis product (sulfonic acid).
Infrared Spectroscopy (FT-IR)
The sulfonyl chloride group exhibits distinct stretching vibrations that disappear upon hydrolysis.
-
Asymmetric
Stretch: (Strong) [2] -
Symmetric
Stretch: (Strong) -
Validation Check: If these bands broaden significantly or shift below
, suspect hydrolysis to sulfonic acid.
Nuclear Magnetic Resonance ( -NMR)
Solvent choice is critical. Do not use
-
Aromatic Region: The electron-withdrawing
group causes significant deshielding of the protons on the benzene ring, particularly the proton ortho to the sulfonyl group (H4), which often appears as a doublet around 8.1–8.3 ppm . -
NH Proton: Broad singlet >12 ppm (exchangeable).
Mass Spectrometry (MS)[1]
-
Isotope Pattern: The presence of a chlorine atom provides a characteristic 3:1 ratio for the
and peaks (isotopes and ). -
Fragmentation: Loss of
(64 Da) and Cl (35/37 Da) are common fragmentation pathways.
Experimental Protocol: Synthesis & Handling
Objective: Synthesis of Benzimidazole-5-sulfonyl chloride via Chlorosulfonation.
Safety Warning: Chlorosulfonic acid (
Synthesis Workflow
The standard industrial and research method involves the direct chlorosulfonation of benzimidazole using excess chlorosulfonic acid, which acts as both reagent and solvent.
Diagram 2: Synthesis Workflow (Chlorosulfonation)
Figure 2: Step-by-step chlorosulfonation protocol for benzimidazole derivatives.
Detailed Methodology
-
Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl2), a thermometer, and a dropping funnel. Chill the flask to 0°C in an ice bath.
-
Reagent Addition: Add Chlorosulfonic acid (5–10 equivalents) to the flask.
-
Substrate Addition: Slowly add Benzimidazole (1 equivalent) portion-wise over 30 minutes. Crucial: Maintain internal temperature
to prevent charring. -
Reaction: Once addition is complete, remove the ice bath and heat the mixture to 90–100°C for 3 hours. Evolution of HCl gas will be observed.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the oily mixture very slowly onto crushed ice with vigorous stirring.
-
Note: The sulfonyl chloride will precipitate as a white/grey solid.
-
-
Isolation: Filter the solid immediately. Wash with cold water (
) to remove residual acid. -
Drying: Dry under high vacuum over
or in a desiccator. Do not heat dry , as this accelerates hydrolysis/decomposition.
Storage & Handling Best Practices
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). -
Solvent Prep: When using for sulfonamide coupling, dry all solvents (THF, DCM) over molecular sieves (3Å or 4Å).
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, TEA) to scavenge HCl generated during coupling reactions.
References
-
Moser, A. (2008).[1] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved February 21, 2026, from [Link]
-
Mulugeta, E., & Samuel, Y. (2022).[2] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022.[3] Retrieved February 21, 2026, from [Link]
-
Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved February 21, 2026, from [Link]
Sources
An In-depth Technical Guide to 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride. This compound is a key intermediate in the development of a wide range of pharmacologically active agents.
Core Molecular Attributes
2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a heterocyclic building block that combines the established pharmacophore of a benzimidazole ring with a reactive sulfonyl chloride group. This unique combination makes it a valuable precursor for creating diverse molecular libraries for drug discovery.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. The molecular formula was determined by adding a sulfonyl chloride group (-SO2Cl) to the parent molecule, 2-methyl-1H-benzimidazole, and subtracting one hydrogen atom. The molecular weight is calculated based on this formula. A closely related isomer, 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride, has a confirmed molecular formula of C8H7ClN2O2S, which validates the formula for the 6-substituted variant[1].
| Parameter | Value | Source |
| IUPAC Name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | - |
| Molecular Formula | C8H7ClN2O2S | Deduced |
| Molecular Weight | 230.67 g/mol | Calculated |
| Monoisotopic Mass | 229.99167 Da | [1] |
| Parent Compound | 2-Methyl-1H-benzimidazole | [2][3][4][5] |
| Parent CAS Number | 615-15-6 | [2][3][4][5] |
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus is a prominent structural motif found in numerous clinically significant drugs.[6][7] Its bicyclic, electron-rich heteroaromatic system allows it to interact with a variety of biological targets. The addition of a methyl group at the 2-position, as seen in the parent molecule 2-methylbenzimidazole, is a common feature in many bioactive compounds.[4]
The versatility of the benzimidazole scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including:
The following diagram illustrates the core benzimidazole structure and its relationship to the target compound.
Caption: Logical progression from the core benzimidazole scaffold.
Synthesis and Reactivity
The introduction of the sulfonyl chloride group onto the benzimidazole ring is a critical step that imparts significant synthetic utility to the molecule. This functional group is a versatile handle for a variety of chemical transformations.
Proposed Synthetic Pathway
The diagram below outlines a proposed two-step synthesis.
Caption: A two-step approach to the target compound.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure derived from synthetic methods for related benzimidazole-sulfonyl derivatives. It is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 2-Methyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and acetic acid (1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.
-
Causality: The condensation of the diamine with the carboxylic acid, driven by heat, forms the imidazole ring.[8]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Trustworthiness: The purity of this intermediate can be confirmed by melting point determination (literature value: 175-177 °C) and NMR spectroscopy.[2]
-
Step 2: Chlorosulfonylation to Yield 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
-
Reaction Setup: In a fume hood, add the dried 2-methyl-1H-benzimidazole (1 equivalent) to an excess of chlorosulfonic acid (at least 5 equivalents) at 0 °C in a flask equipped with a stirrer and a gas trap.
-
Reaction: Allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Causality: Chlorosulfonic acid acts as both the solvent and the reagent for electrophilic aromatic substitution, adding the -SO2Cl group to the benzene ring.
-
-
Monitoring: The reaction can be monitored by quenching a small aliquot in water and analyzing the resulting sulfonic acid by LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with ice-cold water to remove any residual acid, and dry under vacuum.
-
Trustworthiness: The final product's identity should be confirmed by mass spectrometry to verify the molecular weight and by NMR to confirm the substitution pattern on the aromatic ring.
-
Applications in Drug Development
The primary utility of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride lies in its ability to serve as a scaffold for creating sulfonamide derivatives. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines.
This reactivity allows for the straightforward synthesis of a wide array of benzimidazole-based sulfonamides. These hybrid molecules are of significant interest in medicinal chemistry due to the established biological activities of both the benzimidazole and sulfonamide moieties. Recent research has highlighted the potential of benzimidazole-sulfonyl derivatives as potent inhibitors of various enzymes and as antimicrobial agents.
The general reaction scheme is depicted below.
Caption: Derivatization to form bioactive sulfonamides.
The synthesis of diverse libraries based on this core structure is a promising strategy for identifying novel therapeutic agents, particularly in the development of kinase inhibitors and anti-infective drugs.[6]
References
-
PubChemLite. (n.d.). 2-methyl-1h-1,3-benzodiazole-5-sulfonyl chloride. Retrieved February 21, 2026, from [Link]
-
Khan, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Poddar, S., et al. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]
- Al-Ostoot, F.H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Shakyawar, D., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.
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- 2. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 3. 615-15-6|2-Methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. 2-甲基苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methylbenzimidazole 98 615-15-6 [sigmaaldrich.com]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 2-Methyl-1H-benzimidazole-6-sulfonyl chloride: Synthesis, Applications, and Commercial Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct commercial availability of this specific molecule is limited, this document outlines a feasible synthetic pathway, discusses the commercial availability of its key precursors, and explores the extensive therapeutic applications of the broader benzimidazole-6-sulfonamide scaffold.
Strategic Importance in Drug Discovery
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique structure, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for effective binding to a wide range of biological macromolecules.[] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a highly valuable intermediate, enabling the synthesis of a diverse library of sulfonamide derivatives. These sulfonamides have shown a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]
The introduction of a methyl group at the 2-position of the benzimidazole ring can further modulate the compound's steric and electronic properties, potentially leading to enhanced target specificity and improved pharmacokinetic profiles. Consequently, 2-Methyl-1H-benzimidazole-6-sulfonyl chloride represents a key building block for the development of novel therapeutics.
Synthetic Pathway and Precursor Availability
Given the apparent lack of readily available commercial sources for 2-Methyl-1H-benzimidazole-6-sulfonyl chloride, a direct synthesis approach is necessary for research and development purposes. The most plausible and established method for introducing a sulfonyl chloride group onto an activated aromatic ring is through electrophilic substitution using chlorosulfonic acid.
Proposed Synthetic Route: Chlorosulfonation of 2-Methyl-1H-benzimidazole
The synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride can be achieved via the direct chlorosulfonation of commercially available 2-Methyl-1H-benzimidazole. This reaction is typically performed by treating the benzimidazole substrate with an excess of chlorosulfonic acid at a controlled temperature.
Caption: Proposed synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride.
Commercial Availability of Key Precursors
A critical aspect of any synthetic endeavor is the accessibility of starting materials. Fortunately, the key precursors for the proposed synthesis are readily available from multiple chemical suppliers.
| Precursor | CAS Number | Representative Suppliers |
| 2-Methyl-1H-benzimidazole | 615-15-6 | Sigma-Aldrich, ChemicalBook |
| Chlorosulfonic Acid | 7790-94-5 | Thomasnet, Wego Chemical Group, Elchemy |
2-Methyl-1H-benzimidazole is a widely used pharmacophore and is available in various purities and quantities.[7] Chlorosulfonic acid is a common and highly reactive chemical reagent used extensively in sulfonation reactions.[8][9][10][11]
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the laboratory-scale synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.
Materials:
-
2-Methyl-1H-benzimidazole (1 equivalent)
-
Chlorosulfonic acid (5-10 equivalents)
-
Dry dichloromethane (or other suitable inert solvent)
-
Ice bath
-
Crushed ice/water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Methyl-1H-benzimidazole.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled and stirred benzimidazole. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Extraction: The resulting aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Methyl-1H-benzimidazole-6-sulfonyl chloride may require further purification by techniques such as recrystallization or column chromatography.
Potential Therapeutic Applications of Derivatives
The true value of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride lies in its utility as a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives with potential therapeutic applications. The benzimidazole-sulfonyl scaffold is a recurring motif in compounds with significant biological activity.[3][12]
Sources
- 1. impactfactor.org [impactfactor.org]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 8. thomasnet.com [thomasnet.com]
- 9. Chlorosulfonic Acid | Supplier & Distributor | CAS 7790-94-5 [wegochem.com]
- 10. Chlorosulfonic Acid Manufacturer & Suppliers |ELRASA-CSA - Elchemy [elchemy.com]
- 11. Chlorosulphonic Acid - Manufacturer & Supplier at Best Price [sulfurylchloride.com]
- 12. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride, a critical intermediate in pharmaceutical research, from 2-methylbenzimidazole via electrophilic chlorosulfonation. The protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure reproducible and safe execution.
Introduction: The Significance of Benzimidazole Sulfonyl Chlorides
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The introduction of a sulfonyl chloride moiety onto this scaffold, specifically at the 6-position, creates a highly valuable and reactive intermediate. This functional group serves as a versatile chemical handle for nucleophilic substitution reactions, allowing for the facile introduction of sulfonamide and other sulfur-linked functionalities. These modifications are central to the structure-activity relationship (SAR) studies essential for modern drug discovery.[1][4]
This guide details the direct chlorosulfonation of 2-methylbenzimidazole, a robust method for installing the desired sulfonyl chloride group. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and underscore the critical safety measures required when handling the highly reactive reagents involved.
Reaction Principle and Mechanism
The conversion of 2-methylbenzimidazole to its 6-sulfonyl chloride derivative is achieved through an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent.
Mechanism Overview:
-
Activation of the Reagent: Chlorosulfonic acid undergoes auto-dissociation, generating the highly electrophilic chlorosulfonyl cation (ClSO₂⁺), which is the active sulfonating species.[5]
-
Electrophilic Attack: The electron-rich benzene ring of the benzimidazole nucleus acts as a nucleophile, attacking the chlorosulfonyl cation. The fused imidazole ring directs this substitution, with the C-6 position being a favorable site for electrophilic attack.
-
Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the benzimidazole ring system and yielding the final product, 2-Methyl-1H-benzimidazole-6-sulfonyl chloride.
The reaction is typically performed using an excess of chlorosulfonic acid to drive the reaction to completion and to serve as the reaction medium.
Caption: Reaction overview for the synthesis of the target compound.
Critical Safety Protocols: Handling Chlorosulfonic Acid
Chlorosulfonic acid is an extremely hazardous chemical that demands rigorous safety protocols. It is highly corrosive and reacts violently with water, releasing large amounts of heat and toxic, corrosive gases (hydrogen chloride and sulfuric acid mist).[6] All personnel must be thoroughly trained in its safe handling before commencing any work.[6]
Mandatory Safety Measures:
-
Engineering Controls: All manipulations involving chlorosulfonic acid must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An ANSI-compliant safety shower and eyewash station must be immediately accessible.[7][8]
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is required:
-
Eye Protection: Chemical splash goggles and a full-face shield.[9]
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves for integrity before use.[7][9]
-
Body Protection: A chemical-resistant apron or lab coat over long-sleeved clothing and closed-toe shoes.[6][7]
-
-
Handling Precautions:
-
Never add water to chlorosulfonic acid; this will cause a violent, explosive reaction.[6][7]
-
Keep containers tightly sealed and store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, organic compounds, and metallic powders.[6]
-
When quenching the reaction, always add the reaction mixture slowly to ice, never the other way around.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Use an inert absorbent material like vermiculite or dry sand for containment. DO NOT USE WATER. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[7][9]
-
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Methylbenzimidazole | ≥98% | Sigma-Aldrich |
| Chlorosulfonic Acid | ≥99% | Sigma-Aldrich |
| Crushed Ice | N/A | |
| Deionized Water | N/A | |
| Equipment | Specification | |
| Three-neck round-bottom flask | 250 mL | |
| Dropping funnel | 100 mL | |
| Mechanical stirrer | ||
| Thermometer | ||
| Ice-water bath | ||
| Gas trap/scrubber (for HCl) | ||
| Büchner funnel and flask |
Step-by-Step Synthesis Procedure
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 7. nj.gov [nj.gov]
- 8. saferack.com [saferack.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Reaction conditions for 2-Methyl-1H-benzimidazole-6-sulfonyl chloride with nucleophiles
Reaction Conditions for 2-Methyl-1H-benzimidazole-6-sulfonyl Chloride
Introduction & Strategic Overview
The compound 2-Methyl-1H-benzimidazole-6-sulfonyl chloride represents a "Janus-faced" scaffold in medicinal chemistry. It contains a highly electrophilic sulfonyl chloride moiety capable of diverse derivatization, yet it retains the nucleophilic and amphoteric properties of the benzimidazole core (specifically the free N-H at position 1).
Successfully reacting this scaffold with nucleophiles (amines, alcohols) requires navigating three competing factors:
-
Solubility: The benzimidazole core is sparingly soluble in non-polar solvents (e.g., hexane, toluene) but reactive in polar aprotic media.
-
Amphotericity: The free N-H (pKa ~12) can compete as a nucleophile, leading to unwanted dimerization or polymerization (N-sulfonylation) if the external nucleophile is weak or the base is too strong.
-
Hydrolytic Instability: Like all sulfonyl chlorides, the reagent is prone to hydrolysis to the sulfonic acid, a "dead-end" byproduct.
This guide provides optimized protocols to maximize yield for sulfonamide and sulfonate ester formation while suppressing side reactions.
Mechanistic Pathways & Logic
The reaction is a nucleophilic substitution at the sulfur atom. The critical challenge is ensuring the external nucleophile (
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition managed by these protocols.
Figure 1: Kinetic competition in benzimidazole sulfonylation. Success depends on favoring the green pathway via anhydrous conditions and excess nucleophile.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous DCM or DMF | DCM is preferred for ease of workup. DMF is required if the nucleophile or benzimidazole salt is insoluble in DCM. Avoid alcohols (side reaction). |
| Base | Triethylamine (TEA) or Pyridine | TEA (2.5–3.0 eq) scavenges the HCl byproduct. Pyridine acts as both solvent and nucleophilic catalyst (via N-sulfonylpyridinium intermediate). |
| Temperature | 0°C | Initial cooling (0°C) suppresses hydrolysis and exotherms. Warming to Room Temp (RT) ensures completion. |
| Stoichiometry | 1.1–1.2 eq Nucleophile | Slight excess of nucleophile drives the reaction and outcompetes the benzimidazole N-H self-reaction. |
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Reaction with Amines)
Best for: Primary and secondary amines (e.g., piperazines, anilines).
Reagents:
-
2-Methyl-1H-benzimidazole-6-sulfonyl chloride (1.0 eq)
-
Amine Nucleophile (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve the Amine Nucleophile and TEA in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM (or DMF if insoluble) and add it dropwise to the amine solution over 15 minutes.
-
Note: Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, minimizing dimerization.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Quench & Workup:
Protocol B: Synthesis of Sulfonate Esters (Reaction with Alcohols)
Best for: Primary alcohols and phenols. Requires catalysis.
Reagents:
-
2-Methyl-1H-benzimidazole-6-sulfonyl chloride (1.0 eq)
-
Alcohol/Phenol (1.0 eq)
-
Pyridine (Solvent/Base) OR DCM + TEA (2.0 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq - Critical Catalyst)
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried. Moisture is the enemy here.
-
Dissolution: Dissolve the Alcohol and DMAP in Pyridine (or DCM/TEA mixture). Cool to 0°C.
-
Addition: Add the Sulfonyl Chloride portion-wise as a solid (or solution) to the stirring alcohol mixture.
-
Reaction: Allow to warm to RT and stir overnight (12–16 h). Sulfonate formation is slower than sulfonamide formation.
-
Workup (Specific to Pyridine):
-
Dilute with EtOAc.
-
Wash with 0.5 M HCl (or
solution) to remove Pyridine/DMAP. -
Caution: Do not make the aqueous layer too acidic (pH < 3) or the benzimidazole will protonate and remain in the water. Adjust to pH ~5–6 if product loss is observed.
-
Workup Logic & Purification Workflow
The amphoteric nature of the benzimidazole complicates standard acid/base washes. The imidazole nitrogen can accept a proton, making the product water-soluble in strong acid.
Figure 2: Decision tree for workup based on solvent system used.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Starting Material Remaining | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Increase Sulfonyl Chloride equivalents to 1.2 eq. |
| Product in Aqueous Layer | pH too low during workup | Benzimidazole is protonated. Neutralize aqueous layer to pH ~7–8 and re-extract with EtOAc/THF. |
| Insoluble Reagents | DCM not polar enough | Switch solvent to anhydrous DMF or DMA . Keep temperature < RT initially to prevent DMF decomposition. |
| Dimer Formation | Nucleophile added too slowly | Always add the Electrophile (Sulfonyl Cl) to the Nucleophile . Maintain nucleophile excess. |
References
-
Vertex AI Search. (2026). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. 2
-
Vertex AI Search. (2026). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. 3[2]
-
Vertex AI Search. (2026). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. 4
-
Vertex AI Search. (2026). 2-Methylbenzimidazole Properties and Solubility Data. 5
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
Application Note: Synthesis of Bioactive Benzimidazole-Sulfonyl Hybrids
Executive Summary & Biological Significance
The fusion of a benzimidazole core with a sulfonyl moiety (sulfonamide or sulfone) represents a "privileged structure" strategy in medicinal chemistry.[1] This hybrid scaffold exploits the DNA-binding and tubulin-inhibiting properties of benzimidazoles while leveraging the pharmacokinetic profile and hydrogen-bonding capability of the sulfonyl group.
Key Therapeutic Applications:
-
Anticancer: Inhibition of EGFR, VEGFR, and tubulin polymerization (e.g., targeting MCF-7, HeLa cell lines).
-
Antimicrobial: Disruption of bacterial cell walls and inhibition of dihydropteroate synthase (mimicking PABA).
-
Mechanism: The sulfonyl group often acts as a bioisostere for carbonyls, enhancing metabolic stability and solubility while facilitating critical H-bond interactions within enzyme active sites.
Strategic Synthetic Planning
Designing a robust synthesis requires distinguishing between two primary structural classes:
-
Class A: N-Sulfonyl Benzimidazoles: Direct attachment of the sulfonyl group to the benzimidazole nitrogen (N1). This is often a prodrug strategy or used to modulate lipophilicity.
-
Class B: C-Linked Sulfonamido Benzimidazoles: The sulfonamide group is attached to a phenyl ring at the C2 position or fused benzene ring. This is common in kinase inhibitors.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the convergent synthesis strategy for a Class A hybrid, utilizing a modular approach.
Figure 1: Retrosynthetic disconnection showing the modular assembly of the hybrid scaffold.
Detailed Experimental Protocols
This section details a validated, two-step "Gold Standard" protocol. It prioritizes yield, purity, and operational simplicity.
Step 1: Synthesis of the 2-Substituted Benzimidazole Core
Reaction Type: Oxidative Cyclocondensation Mechanism: Schiff base formation followed by intramolecular ring closure.
Materials:
-
o-Phenylenediamine (OPD) (10 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)
-
Ammonium Chloride (NH₄Cl) (Catalyst, 1 mmol)
-
Ethanol (Absolute, 30 mL) or Acetonitrile
Protocol:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.08 g (10 mmol) of OPD and 10 mmol of the substituted aldehyde in 30 mL of ethanol.
-
Catalyst Addition: Add 0.053 g (1 mmol) of NH₄Cl.
-
Expert Insight: NH₄Cl acts as a mild Lewis acid, activating the carbonyl without causing extensive polymerization of the diamine.
-
-
Reflux: Equip with a condenser and reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[2]
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring. A precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.
-
Target Yield: 85–95%
-
Checkpoint: Product should be a crystalline solid. M.P. typically >200°C.
-
Step 2: N-Sulfonylation (The Hybridization Step)
Reaction Type: Nucleophilic Substitution (
Materials:
-
2-Substituted Benzimidazole (from Step 1) (5 mmol)
-
Arylsulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) (6 mmol)
-
Base: Triethylamine (TEA) (10 mmol) or K₂CO₃ (anhydrous)
-
Solvent: DMF (Dimethylformamide) or Acetone[3]
Protocol:
-
Preparation: In a dry 50 mL RBF, dissolve 5 mmol of the benzimidazole derivative in 10 mL of DMF.
-
Activation: Add 10 mmol of TEA (or K₂CO₃) and stir at room temperature for 15 minutes to generate the benzimidazolide anion.
-
Addition: Cool the solution to 0–5°C (ice bath). Add 6 mmol of sulfonyl chloride portion-wise over 10 minutes.
-
Expert Insight: Slow addition at low temperature prevents the exothermic degradation of the sulfonyl chloride.
-
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–8 hours.
-
Quenching: Pour the mixture into 100 mL of ice-cold water. Stir for 30 minutes.
-
Isolation: Filter the precipitate.
-
Purification:
-
Wash the solid with water to remove salts and DMF.
-
Recrystallize from Ethanol/DMF (9:1) mixture.
-
Note: If oil forms, extract with ethyl acetate, dry over Na₂SO₄, and evaporate.
-
Experimental Workflow & Logic
The following diagram maps the operational flow, highlighting critical decision points (diamonds) and actions (rectangles).
Figure 2: Step-by-step experimental workflow for the synthesis of benzimidazole-sulfonyl hybrids.
Characterization & Data Analysis
To validate the structure, compare your data against these standard markers.
| Technique | Diagnostic Signal | Structural Confirmation |
| FT-IR | 1350–1370 cm⁻¹ & 1150–1180 cm⁻¹ | Asymmetric and symmetric stretching of O=S=O (Sulfonyl group). |
| FT-IR | Disappearance of 3100–3400 cm⁻¹ | Absence of -NH stretch confirms substitution at N1 position. |
| ¹H NMR | δ 7.0–8.5 ppm (Multiplets) | Aromatic protons (Benzimidazole + Sulfonyl ring). |
| ¹H NMR | δ 2.3–2.5 ppm (Singlet) | Methyl group protons if Tosyl chloride was used. |
| Mass Spec | [M+H]⁺ or [M+Na]⁺ | Molecular ion peak matching the hybrid molecular weight. |
Troubleshooting & Optimization (Expertise)
Issue 1: Low Yield in Step 2 (Sulfonylation)
-
Cause: Hydrolysis of sulfonyl chloride due to wet solvent.
-
Solution: Use anhydrous DMF or Acetone. Dry the benzimidazole intermediate thoroughly (vacuum oven at 50°C) before reaction.
Issue 2: Formation of Oily Product
-
Cause: Presence of unreacted DMF or impurities.
-
Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If that fails, use column chromatography (Silica gel, Hexane:EtOAc gradient).
Issue 3: Regioselectivity (for 2-substituted benzimidazoles)
-
Insight: Due to tautomerism, N1 and N3 are equivalent in unsubstituted benzimidazoles. However, with a substituent at C2, steric hindrance usually directs sulfonylation to the less hindered nitrogen, but mixtures can occur.
-
Check: Run NOESY NMR to confirm the position of the sulfonyl group relative to the C2 substituent.
References
-
Refaat, H. M. (2010).[4] Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.[4][5]
-
Mulugeta, E., & Samuel, Y. (2022).[1][6] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299.[7]
-
Rithe, S. R., et al. (2015). One Pot Synthesis of Substituted Benzimidazole Derivatives and Their Characterization. Rasayan Journal of Chemistry, 8(2), 218-223.
-
Achar, K. C., et al. (2010). In-situ synthesis of benzimidazole-sulfonamide hybrids as potent antimicrobial agents.[3][8] European Journal of Medicinal Chemistry, 45(5), 2048-2054.
-
Kalalbandi, V. K. A., & Seetharamappa, J. (2014). Synthesis and DNA binding studies of some novel sulfonamide bearing benzimidazole derivatives. Medicinal Chemistry Research, 23, 2580–2590.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Sulfonyl Derivatives
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and detailed protocols for the microwave-assisted synthesis of benzimidazole sulfonyl derivatives. This document moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Benzimidazole Sulfonyl Derivatives and the Advent of Microwave Chemistry
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of drug discovery efforts.[2] The incorporation of a sulfonyl or sulfonamide moiety onto the benzimidazole scaffold can further enhance these properties and introduce new pharmacological profiles.
Conventional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.[1] The advent of microwave-assisted organic synthesis has revolutionized this landscape, offering a green and efficient alternative. Microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[3][4] This technology allows for the rapid exploration of chemical space, accelerating the discovery and development of new therapeutic agents.
The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
The application of microwave energy in organic synthesis is predicated on the interaction of the electromagnetic field with polar molecules in the reaction mixture. This direct and efficient energy transfer offers several key advantages over conventional heating methods:
-
Rapid and Uniform Heating: Microwaves heat the reaction mixture volumetrically and simultaneously, eliminating the thermal gradients associated with conventional heating and leading to more uniform reaction conditions.
-
Reduced Reaction Times: The efficient energy transfer results in a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[3][4]
-
Increased Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to higher yields of the desired product and simplified purification.[3][4]
-
Solvent-Free and Greener Conditions: In many cases, microwave-assisted reactions can be performed under solvent-free conditions, reducing the environmental impact and simplifying work-up procedures.[4]
The synthesis of benzimidazole sulfonyl derivatives is particularly amenable to microwave assistance, as the polar intermediates and reagents involved efficiently absorb microwave energy, leading to a significant rate enhancement.
General Synthetic Strategy: A Two-Step Approach to Benzimidazole Sulfonyl Derivatives
The synthesis of benzimidazole sulfonyl derivatives can be broadly approached in a two-step sequence: first, the formation of the benzimidazole core, followed by the introduction of the sulfonyl group. Microwave irradiation can be effectively applied to one or both of these steps.
Step 1: Microwave-Assisted Synthesis of the Benzimidazole Core
The most common and efficient method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][3]
Reaction Mechanism: The reaction proceeds through an initial condensation to form a Schiff base intermediate, which then undergoes cyclization and subsequent dehydration (or oxidation in the case of an aldehyde) to yield the benzimidazole ring.
Caption: General reaction scheme for benzimidazole synthesis.
Step 2: Introduction of the Sulfonyl Group
Once the benzimidazole core is formed, the sulfonyl group can be introduced, typically via reaction with a sulfonyl chloride. This can be achieved through N-sulfonylation of the benzimidazole nitrogen or by using a substituted benzimidazole precursor that already contains a functional group amenable to sulfonylation.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of benzimidazole sulfonyl derivatives. These are representative protocols and may require optimization depending on the specific substrates used.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-1H-benzimidazole
This protocol describes a general procedure for the synthesis of the benzimidazole core, which can then be further functionalized.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic carboxylic acid (1.0 mmol)
-
Polyphosphoric acid (PPA) or a few drops of 4M HCl[3]
-
Ethanol
-
Water
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).
-
Add a catalytic amount of polyphosphoric acid or 2-3 drops of 4M HCl.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150-300 W) for 3-10 minutes, with a temperature target of 120-150°C. Monitor the reaction progress by TLC.[3][4]
-
After completion, cool the vessel to room temperature.
-
Add 10 mL of water and neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-aryl-1H-benzimidazole.[3]
Expected Yields: 85-98%
| Reactant 1 | Reactant 2 | Time (min) | Yield (%) |
| o-Phenylenediamine | Benzoic Acid | 5 | 95 |
| o-Phenylenediamine | 4-Chlorobenzoic Acid | 7 | 92 |
| o-Phenylenediamine | 4-Methoxybenzoic Acid | 6 | 96 |
Protocol 2: Microwave-Assisted N-Sulfonylation of 2-Aryl-1H-benzimidazole
This protocol details the introduction of the sulfonyl group onto the pre-formed benzimidazole core.
Materials:
-
2-Aryl-1H-benzimidazole (1.0 mmol)
-
Arylsulfonyl chloride (1.1 mmol)
-
Pyridine or Triethylamine (2.0 mmol)
-
Acetonitrile (3 mL)
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve the 2-aryl-1H-benzimidazole (1.0 mmol) in acetonitrile (3 mL).
-
Add pyridine or triethylamine (2.0 mmol) to the solution.
-
Add the arylsulfonyl chloride (1.1 mmol) portion-wise with stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-200 W) for 5-15 minutes, with a temperature target of 80-100°C. Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Caption: General experimental workflow for microwave synthesis.
Purification and Characterization: Ensuring the Integrity of Your Compounds
Purification:
-
Recrystallization: This is a simple and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Silica gel is a common stationary phase, and the eluent system (e.g., a mixture of hexane and ethyl acetate) should be optimized by TLC to achieve good separation.
Characterization:
The structure and purity of the synthesized benzimidazole sulfonyl derivatives should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity. Key signals include the N-H proton of the benzimidazole ring (often a broad singlet), aromatic protons, and protons of the sulfonyl group substituents.
-
¹³C NMR: Shows the number of different carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks include N-H stretching, C=N stretching of the imidazole ring, and the S=O stretching of the sulfonyl group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
| Technique | Key Observables |
| ¹H NMR | Chemical shifts and coupling constants of aromatic and aliphatic protons, N-H proton signal. |
| ¹³C NMR | Chemical shifts of aromatic and aliphatic carbons, carbonyl carbon (if applicable). |
| IR | N-H stretch (~3400 cm⁻¹), C=N stretch (~1620 cm⁻¹), S=O stretches (~1350 and 1160 cm⁻¹). |
| MS | Molecular ion peak (M⁺) to confirm molecular weight. |
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Be aware of the potential for pressure buildup in the reaction vessel and follow the manufacturer's guidelines for the microwave reactor.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole sulfonyl derivatives, offering a rapid, efficient, and environmentally conscious approach. By understanding the principles of microwave chemistry and following well-defined protocols, researchers can accelerate the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important class of molecules.
References
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17(2), 1301-1303.
- Rithe, S. R., & Bari, S. B. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
- Pattan, S. R., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Journal of Chemical and Pharmaceutical Research, 15(12), 1-10.
- Procopio, A., et al. (2022).
- Chawla, A., & Sharma, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- Yadav, G., & Singh, R. (2014). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Medicinal Chemistry Research, 23(10), 4476-4485.
- Patel, A. B., et al. (2022). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 12(43), 28148-28159.
- Gudipati, R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. ChemistrySelect, 4(28), 8345-8350.
- Davoodnia, A., et al. (2010). Microwave Assisted Synthesis of Fused Benzimidazoles. Asian Journal of Chemistry, 22(2), 1591-1595.
- Telvekar, V. N. (2025). Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique. Letters in Organic Chemistry, 22(1), 1-1.
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
- Maccioni, E., et al. (2022).
- Kharche, A., et al. (2020). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1186-1194.
- Singh, P., & Paul, K. (2014). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Medicinal Chemistry Research, 23(2), 999-1007.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
- Al-Masoudi, N. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(8), 3295-3308.
- Fadda, A. A., et al. (2018). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 8(3), 434-442.
- Serdiuk, D. O., et al. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 25(23), 13004.
Sources
Application Notes & Protocols: Activating 2-Methylbenzimidazole-6-Sulfonic Acid to the Corresponding Sulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction:
2-Methylbenzimidazole-6-sulfonyl chloride is a critical building block in medicinal chemistry, serving as a precursor for a diverse range of sulfonamide derivatives. These sulfonamides are of significant interest due to their potential therapeutic applications, including but not limited to their roles as enzyme inhibitors and receptor modulators. The conversion of the chemically stable 2-methylbenzimidazole-6-sulfonic acid to its more reactive sulfonyl chloride derivative is a key synthetic transformation that enables the facile introduction of the sulfonyl moiety into various molecular scaffolds.
This comprehensive guide provides an in-depth analysis of the reagents and methodologies required for this activation. We will explore the underlying chemical principles, present a comparative overview of common chlorinating agents, and provide detailed, step-by-step protocols for the synthesis of 2-methylbenzimidazole-6-sulfonyl chloride. A critical aspect of this synthesis is the strategic use of a protecting group for the benzimidazole nitrogen to prevent undesirable side reactions, a topic that will be covered in detail.
Theoretical Background and Strategic Considerations
The direct conversion of 2-methylbenzimidazole-6-sulfonic acid to its sulfonyl chloride presents a significant challenge due to the nucleophilic nature of the nitrogen atoms in the benzimidazole ring. These nitrogens can react with the chlorinating agent, leading to a complex mixture of products and low yields of the desired sulfonyl chloride. To circumvent this issue, a protection-deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the benzimidazole nitrogen due to its stability under the conditions required for sulfonyl chloride formation and its relatively mild deprotection conditions.
The overall synthetic strategy can be outlined as follows:
-
N-Protection: The benzimidazole nitrogen of 2-methylbenzimidazole-6-sulfonic acid is protected with a Boc group.
-
Chlorination: The sulfonic acid moiety of the N-protected intermediate is converted to a sulfonyl chloride using a suitable chlorinating agent.
-
Deprotection (Optional): The Boc group is removed to yield the final 2-methylbenzimidazole-6-sulfonyl chloride. The stability of the sulfonyl chloride under deprotection conditions must be considered.
Comparative Analysis of Chlorinating Reagents
Several reagents are commonly employed for the conversion of sulfonic acids to sulfonyl chlorides. The choice of reagent depends on factors such as substrate compatibility, reaction conditions, and ease of work-up.
| Reagent | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) with catalytic DMF | Readily available and cost-effective. Byproducts (SO₂ and HCl) are gaseous, simplifying workup. Reaction is often driven to completion.[1][2] | Can be harsh and may cause side reactions with sensitive functional groups. The in-situ formation of Vilsmeier reagent from DMF and SOCl₂ is the active chlorinating species. |
| Oxalyl Chloride ((COCl)₂) with catalytic DMF | Generally milder and more selective than thionyl chloride.[3][4] Byproducts (CO, CO₂, and HCl) are gaseous. | More expensive than thionyl chloride. Can decompose to produce hazardous byproducts. |
| Phosphorus Pentachloride (PCl₅) | A powerful chlorinating agent, effective for unreactive sulfonic acids. | A solid reagent, which can make handling and stoichiometry control more challenging. The byproduct, phosphoryl chloride (POCl₃), has a high boiling point and can complicate purification.[5] |
For the chlorination of N-Boc-2-methylbenzimidazole-6-sulfonic acid, thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is recommended as the primary method due to its efficiency and the convenient removal of byproducts.
Experimental Protocols
Workflow Overview
Caption: General mechanism of N-Boc protection of an amine.
Reagents and Materials:
-
2-Methylbenzimidazole-6-sulfonic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up
Procedure:
-
Suspend 2-methylbenzimidazole-6-sulfonic acid (1 equivalent) in acetonitrile or THF in a round-bottom flask.
-
Add a suitable base, such as triethylamine (2.2 equivalents) or sodium bicarbonate (3 equivalents).
-
To the stirred suspension, add di-tert-butyl dicarbonate (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-2-methylbenzimidazole-6-sulfonic acid. The product can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Chlorination of N-Boc-2-methylbenzimidazole-6-sulfonic acid
Objective: To convert the sulfonic acid group of the N-protected intermediate into a sulfonyl chloride using thionyl chloride and catalytic DMF.
Mechanism of Chlorination with Thionyl Chloride/DMF:
Caption: Formation of the Vilsmeier reagent and its reaction with a sulfonic acid.
Reagents and Materials:
-
N-Boc-2-methylbenzimidazole-6-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Ice bath
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
To a solution of N-Boc-2-methylbenzimidazole-6-sulfonic acid (1 equivalent) in anhydrous DCM or CHCl₃, add a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3-5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the volatile, corrosive byproducts.
-
The crude N-Boc-2-methylbenzimidazole-6-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 3: Deprotection of N-Boc-2-methylbenzimidazole-6-sulfonyl chloride
Objective: To remove the Boc protecting group to obtain the final product, 2-methylbenzimidazole-6-sulfonyl chloride.
Important Consideration: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, the deprotection should be carried out under anhydrous conditions, and the work-up must be performed quickly with minimal exposure to water. The stability of the target sulfonyl chloride under acidic deprotection conditions should be experimentally verified.
Reagents and Materials:
-
N-Boc-2-methylbenzimidazole-6-sulfonyl chloride
-
Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude or purified N-Boc-2-methylbenzimidazole-6-sulfonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) or a solution of anhydrous HCl in dioxane (4 M, 5-10 equivalents).
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess acid under reduced pressure.
-
The resulting crude 2-methylbenzimidazole-6-sulfonyl chloride can be purified by trituration with a non-polar solvent like hexanes or by careful recrystallization. Due to its reactivity, it is often best to use the crude product immediately in subsequent reactions.
Troubleshooting and Safety Precautions
-
Incomplete N-Boc Protection: Ensure the use of a sufficient excess of Boc₂O and an appropriate base. The reaction may require longer reaction times for complete conversion.
-
Low Yield in Chlorination: Ensure all reagents and solvents are anhydrous. The reaction may require a higher temperature or longer reflux time.
-
Decomposition of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive. Handle them in a dry environment and use anhydrous solvents. During work-up, minimize contact with water.
-
Safety: Thionyl chloride and oxalyl chloride are corrosive and toxic. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. The reactions evolve toxic gases that must be scrubbed.
References
- Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arxiv.
- Kabaňová, N., & Tokárová, Z. (2024). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
- Milite, C., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1708.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763-23768.
- BenchChem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
- BenchChem. (2025).
- ChemicalBook. (2026). 2-Methylbenzimidazole.
- Gore, R. P., et al. (2011). A review on various reagents to effect the conversion of carboxylic acids to acid chlorides. Der Pharma Chemica, 3(3), 409-421.
- Wikipedia. (2024). Phosphorus pentachloride.
- Wikipedia. (2024). Oxalyl chloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- The Royal Society of Chemistry. (2017).
Sources
- 1. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]
- 5. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride during workup
Executive Summary & Critical Warning
The Core Problem: 2-Methyl-1H-benzimidazole-6-sulfonyl chloride is not just moisture-sensitive; it is autocatalytic in its degradation. Unlike standard phenyl sulfonyl chlorides, the benzimidazole moiety contains a basic nitrogen (N3) that acts as an intramolecular or intermolecular general base catalyst. This nitrogen activates water molecules, increasing their nucleophilicity toward the sulfur center by orders of magnitude.
Immediate Action Required:
-
Stop Aqueous Washes: Do not perform standard saturated
or water washes unless the temperature is strictly controlled ( ) and the contact time is minutes. -
Acid Stabilization: The molecule is significantly more stable as its hydrochloride salt. Protonating the imidazole ring removes the catalytic basicity.
-
Telescoping: The highest yield strategy is often to avoid isolation entirely.
The Mechanistic Failure Mode
To troubleshoot effectively, you must understand why your product degrades. It is not just "reacting with water"; it is actively helping water destroy it.
Mechanism: General Base-Catalyzed Hydrolysis
In a neutral environment, the unprotonated imidazole nitrogen (
Figure 1: The autocatalytic hydrolysis pathway. The benzimidazole ring itself catalyzes the destruction of the sulfonyl chloride moiety.
Troubleshooting Matrix
Use this table to diagnose specific failures in your current workflow.
| Symptom | Probable Root Cause | Corrective Action |
| Product disappears into the aqueous layer | Hydrolysis to Sulfonic Acid. The | Stop Aqueous Workup. Switch to Protocol A (Anhydrous Isolation). If aqueous wash is mandatory, use Protocol C (Cold Acidic Wash). |
| Insoluble "gum" or solid forms during concentration | Oligomerization. The basic N of one molecule attacked the | Protonate the Ring. Ensure the reaction mixture is acidic (pH < 4) or isolate as the HCl salt to deactivate the nucleophilic nitrogen. |
| Low yield after silica gel chromatography | On-Column Hydrolysis. Silica gel is slightly acidic and retains water (hygroscopic), promoting hydrolysis during elution. | Avoid Chromatography. Recrystallize from dry DCM/Hexane or telescope directly. If necessary, flush column with dry solvent first and elute rapidly. |
| Exotherm upon adding water | Rapid Quench. Unreacted chlorosulfonic acid or thionyl chloride is reacting violently, raising temp and killing the product. | Dilute First. Dilute the reaction mixture with DCM before adding ice/water. This acts as a heat sink. |
Optimized Protocols (SOPs)
Protocol A: The Anhydrous "Filtration" Method (Recommended)
Best for: High-purity isolation without hydrolysis risk.
-
Dilution: At the end of the chlorosulfonation (or synthesis), dilute the reaction mixture with dry Dichloromethane (DCM) or Chloroform . Use a volume ratio of 1:1 relative to the reaction volume.
-
Precipitation of Salts: If the reaction used reagents that generate solid byproducts (e.g., salts from thionyl chloride/DMF catalysis), cool to
to precipitate them. -
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel under inert gas (
) to remove inorganic salts. -
Concentration: Evaporate the filtrate under reduced pressure at low temperature (
) . -
Azeotrope: Add dry Toluene and re-evaporate to remove trace thionyl chloride or
. -
Storage: Store the resulting solid under Argon at
.
Protocol B: The "Telescoping" Method (Highest Yield)
Best for: Drug discovery workflows where the sulfonyl chloride is an intermediate.
-
Completion: Confirm conversion to sulfonyl chloride (take a 10 µL aliquot, quench with excess morpholine, check LCMS for the sulfonamide adduct).
-
Solvent Swap (Optional): If the solvent is incompatible with the next step (e.g., neat chlorosulfonic acid), dilute with DCM and pour over ice (see Protocol C), separate rapidly, and dry.
-
Immediate Reaction: Add the amine nucleophile and base (e.g., Pyridine or TEA) directly to the crude sulfonyl chloride solution.
-
Note: Use an excess of base (3-4 equiv) to neutralize the HCl generated and the acidic benzimidazole proton.
-
Protocol C: The Cold Acidic Quench (If Aqueous is Necessary)
Best for: Removing bulk inorganic acids (like
-
Preparation: Prepare a slurry of crushed ice and dilute HCl (pH ~2).
-
Why Acidic? Keeping the pH low protonates the benzimidazole ring (
), preventing it from acting as a base catalyst for hydrolysis.
-
-
Quench: Pour the reaction mixture slowly onto the stirring ice/HCl slurry. Maintain internal temp
. -
Extraction: Immediately extract with cold DCM (
). -
Drying: Dry the organic layer over
(avoid if slow, is faster). -
Filtration: Filter and use immediately. Do not store the solution; even trace water will degrade it over hours.
Decision Logic for Workup
Use this flow to determine the correct path for your specific batch.
Figure 2: Decision tree for selecting the optimal workup strategy based on reaction solvent and downstream needs.
Frequently Asked Questions (FAQs)
Q: Can I wash the organic layer with Saturated Sodium Bicarbonate?
A: NO. This is the most common cause of failure. Bicarbonate raises the pH to ~8-9. At this pH, the benzimidazole nitrogen is deprotonated (free base) and highly active, and the concentration of hydroxide ions increases. This creates the "perfect storm" for rapid hydrolysis. If you must neutralize acid, use a solid base (like
Q: Why is my product turning pink/red? A: This often indicates oxidation or the formation of azo-linkages, but in the context of sulfonyl chlorides, it usually signals the formation of sulfonamide oligomers (dimerization). This happens when the solution is too concentrated and neutral/basic. Keep it dilute and acidic/neutral.
Q: Can I store the sulfonyl chloride?
A: Only if absolutely dry. We recommend storing it as the Hydrochloride Salt . If you isolated the free base, convert it to the HCl salt by bubbling dry HCl gas through a DCM solution and filtering the precipitate. The salt is shelf-stable at
Q: What is the characteristic NMR signal to check for hydrolysis?
A: Look for the disappearance of the aromatic protons adjacent to the sulfonyl group (deshielded by
References
-
Mechanistic Insight on Sulfonyl Chloride Hydrolysis
-
Stability of Heteroaryl Sulfonyl Chlorides
-
General Workup of Water-Sensitive Sulfonyl Chlorides
-
Benzimidazole Synthesis & Handling
Sources
- 1. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support: Chlorosulfonic Acid Workup in Benzimidazole Synthesis
Welcome to the Advanced Synthesis Support Center. Subject: Safe Removal of Excess Chlorosulfonic Acid & Isolation of Benzimidazole Sulfonyl Chlorides. Ticket Priority: High (Safety/Yield Critical).
Executive Summary: The "Black Tar" Scenario
Working with chlorosulfonic acid (
Excess chlorosulfonic acid reacts violently with water to form sulfuric acid (
The Core Problem: Benzimidazoles are basic. Upon quenching, you generate a massive exotherm in the presence of a sensitive sulfonyl chloride group. If the temperature spikes, your product hydrolyzes to the water-soluble sulfonic acid. If the pH drifts, the product "oils out" into an intractable sticky gum (often a mix of protonated salts and hydrolyzed byproducts).
This guide provides the standard operating procedure (SOP) to navigate this phase transition without yield loss.
Core Protocol: The Controlled "Ice-Drown"
Do not deviate from the temperature parameters.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Quench Medium: Crushed ice (distilled water base).
-
Solvent (Optional but Recommended): Dichloromethane (DCM) or Chloroform (
). -
Vessel: Wide-mouth Erlenmeyer or beaker (to prevent foam-over).
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Cool Reaction | Cool the reaction mixture to roughly 10–15°C. Do not freeze it (it will become too viscous to pour). |
| 2 | Prepare Ice | Fill a beaker with crushed ice (approx. 5x–10x volume of acid). Do not add water yet. |
| 3 | The Drip | Add the reaction mixture dropwise onto the ice with vigorous stirring. |
| 4 | Temp Control | Maintain internal temperature |
| 5 | Agitation | Stir for 10–15 mins post-addition to break up clumps. |
| 6 | Isolation | Scenario A (Solid): Filter immediately. Wash with cold water.Scenario B (Gum/Oil): Extract immediately with DCM. |
Visualization: Workup Logic Flow
The following diagram illustrates the decision-making process during the quench to maximize yield and safety.
Figure 1: Decision logic for isolating benzimidazole sulfonyl chlorides. Note the divergence based on physical state (Solid vs. Gum).
Troubleshooting & FAQs
Direct answers to common failure modes.
Q1: My product turned into a "sticky gum" instead of a solid. How do I fix it?
Diagnosis: This is the most common issue with benzimidazoles. The "gum" is likely a mixture of the sulfonyl chloride, the protonated benzimidazole salt, and trapped sulfuric acid. Benzimidazoles are basic; in the highly acidic quench environment, they protonate, increasing water solubility and preventing clean crystallization.
The Fix (The Solvent Trap):
-
Do not try to scrape the gum.
-
Add an organic solvent immediately to the aqueous quench mixture. Dichloromethane (DCM) is preferred because it dissolves the sulfonyl chloride but not the sulfuric acid.
-
Transfer to a separatory funnel. The product moves to the DCM layer; the acid stays in the water.
-
Pro-Tip: If the emulsion is stubborn, filter the biphasic mixture through a Celite pad to break the surface tension.
Q2: My yield is low, and I see sulfonic acid by LC-MS.
Diagnosis: Hydrolysis.[1][2] You likely let the quench get too hot, or you filtered too slowly. The
The Fix:
-
Temperature: Keep the quench
strictly. -
Speed: If filtering a solid, do not let it sit on the funnel wet for hours. Dissolve it in DCM, dry over
, and evaporate. Removing the water physically is often faster than drying it by suction.
Q3: The fumes are overwhelming during the quench.
Diagnosis: Rapid evolution of HCl gas. The Fix:
-
Quench in a fume hood with the sash down.
-
Use an inverted funnel trap connected to a dilute NaOH scrubber to neutralize the HCl gas as it escapes the flask.
Scientific Mechanism & Data
Why Chlorosulfonic Acid?
Unlike
Comparative Quenching Media Performance
| Quench Medium | Exotherm Risk | Hydrolysis Risk | Recommended For |
| Water (RT) | Extreme | High | Never recommended. |
| Crushed Ice | Moderate | Low | Standard Protocols. |
| Ice/NaCl (-10°C) | Low | Very Low | Highly unstable substrates. |
| Ice/DCM Mix | Moderate | Low | Substrates known to "gum". |
Signal Pathway: Decomposition Risk
The following diagram details the chemical pathway you are trying to prevent .
Figure 2: The hydrolysis pathway. Heat and water act synergistically to destroy the sulfonyl chloride group.
References
-
Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using chlorosulfonic acid. Arabian Journal of Chemistry. (2012). Describes the general utility of ClSO3H as a reagent/solvent for benzimidazoles and the standard ice-drown workup.
-
Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry (Supplementary Info). Detailed protocol for isolating sulfonyl chlorides via ice quenching and extraction to prevent hydrolysis.
-
Chlorosulfonic Acid - Safety Data Sheet (SDS). Merck Millipore. Critical safety data regarding water reactivity and HCl evolution.
- Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. The authoritative standard for aromatic chlorosulfonation workup procedures. (Standard Reference Text).
Sources
Handling moisture sensitivity of heterocyclic sulfonyl chlorides
<Technical Support Center: Handling the Moisture Sensitivity of Heterocyclic Sulfonyl Chlorides >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the moisture sensitivity of heterocyclic sulfonyl chlorides. As a Senior Application Scientist, I understand that these powerful reagents are indispensable in medicinal chemistry and drug development for the synthesis of vital sulfonamide-containing structures.[1][2] However, their inherent reactivity, particularly their susceptibility to hydrolysis, can lead to failed reactions, low yields, and purification difficulties.[1][3]
This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows. Here, you will find practical, field-tested advice in a direct question-and-answer format, addressing the specific issues you are likely to encounter.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the nature and handling of heterocyclic sulfonyl chlorides.
Q1: Why are heterocyclic sulfonyl chlorides so sensitive to moisture?
A1: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water.[4] The reaction, known as hydrolysis, results in the formation of the corresponding sulfonic acid and hydrochloric acid.[4] This degradation pathway consumes your reagent, reduces product yield, and introduces acidic impurities that can complicate your reaction and workup.[3][4]
Q2: I've heard that the stability of heterocyclic sulfonyl chlorides can vary. Why is that?
A2: The stability is significantly influenced by the nature of the heterocyclic ring and the position of the sulfonyl chloride group.[5][6] Electron-deficient rings (e.g., pyridines, pyrazines) tend to make the sulfur atom even more electrophilic, increasing its susceptibility to hydrolysis.[2][7] Furthermore, the position of the sulfonyl chloride group relative to the heteroatoms plays a crucial role. For instance, pyridine-2- and pyridine-4-sulfonyl chlorides are often less stable than their pyridine-3-sulfonyl chloride counterparts.[6][8] Some heterocyclic sulfonyl chlorides are so unstable they are difficult to isolate and are best used in situ.[2][7]
Q3: My bottle of a heterocyclic sulfonyl chloride is several months old. How can I quickly assess if it's still viable for my reaction?
A3: While a quantitative analysis is best, a few simple checks can give you a good indication of the reagent's quality. A visual inspection is the first step; significant discoloration or a hardened, clumpy appearance suggests degradation. You can also perform a melting point analysis; impurities from hydrolysis will typically lower and broaden the melting point range compared to the pure compound.[9] For a more definitive but still relatively quick assessment, a proton NMR (¹H NMR) can be very informative. The presence of new peaks, particularly broad signals indicative of a sulfonic acid, can confirm decomposition.[9] However, be aware that ¹H NMR may not always clearly distinguish between the sulfonyl chloride and its corresponding sulfonic acid.[9]
Q4: What are the absolute essential precautions I must take before starting any reaction with these reagents?
A4: At a minimum, you must ensure all your glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.[10][11] Your solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[12][13] These fundamental steps are non-negotiable for success.
Part 2: Troubleshooting Guides - Tackling In-Experiment Challenges
This section provides detailed solutions to specific problems you might face during your experiments.
Issue 1: Low or No Product Yield After Reaction
Symptom: TLC or LC-MS analysis of your crude reaction mixture shows little to no desired product, with the starting material possibly consumed.
Causality Analysis: This is a classic sign that your sulfonyl chloride degraded before it could react with your intended nucleophile. The primary culprit is often trace moisture in the reaction setup.
Troubleshooting Protocol:
-
Reagent and Solvent Integrity Check:
-
Action: Before rerunning the reaction, verify the dryness of your solvent. A common method is to use a Karl Fischer titrator if available. Alternatively, use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.[14]
-
Rationale: Solvents, even those labeled "anhydrous," can absorb atmospheric moisture over time once opened.
-
-
Rigorous Glassware Preparation:
-
Action: Disassemble your reaction apparatus and dry all glassware in an oven at >120°C for at least 4 hours, or flame-dry each piece under high vacuum and allow to cool under a stream of inert gas.[10][11]
-
Rationale: Water can adsorb onto the surface of glass and will be released into your reaction if not thoroughly removed.[12]
-
-
Inert Atmosphere Technique Enhancement:
-
Action: Set up your reaction under a positive pressure of nitrogen or argon using a Schlenk line or a glovebox.[12][13] Ensure all joints are well-sealed with high-vacuum grease. Purge the reaction vessel with the inert gas for several minutes before adding reagents.[10]
-
Rationale: This prevents atmospheric moisture from entering the reaction vessel during setup and throughout the reaction period.
-
Issue 2: Complicated Purification and Presence of Acidic Byproducts
Symptom: Your workup is difficult, you observe emulsion formation during extraction, and your purified product is contaminated with a persistent acidic impurity.
Causality Analysis: This points to hydrolysis of the sulfonyl chloride either during the reaction or, more commonly, during an aqueous workup.[3][15] The resulting sulfonic acid and HCl can complicate purification.
Troubleshooting Protocol:
-
Minimize Contact with Water:
-
Action: If an aqueous workup is unavoidable, perform it as quickly as possible and use ice-cold water or brine to minimize the solubility and reaction rate of the sulfonyl chloride.[3]
-
Rationale: Lower temperatures decrease the rate of hydrolysis.
-
-
Anhydrous Workup:
-
Action: If possible, opt for a non-aqueous workup. After the reaction is complete, filter the reaction mixture through a pad of Celite or silica gel to remove any solid byproducts, and then concentrate the filtrate under reduced pressure.
-
Rationale: This completely avoids the introduction of water, preventing post-reaction hydrolysis.
-
-
Use of a Solid-Supported Quenching Agent:
-
Action: Instead of an aqueous quench, consider adding a solid-supported amine or carbonate to the reaction mixture to scavenge any excess sulfonyl chloride and HCl. The solid can then be filtered off.
-
Rationale: This allows for the neutralization of acidic components without introducing an aqueous phase.
-
Part 3: Key Experimental Protocols & Data
To ensure the integrity of your experiments, here are detailed protocols for essential preparatory steps and a comparative table of common drying agents.
Protocol 1: Rigorous Drying of Reaction Solvents
This protocol describes the drying of a common solvent, dichloromethane (DCM), using calcium hydride.
Materials:
-
Dichloromethane (reagent grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up the distillation apparatus and flame-dry all glassware under vacuum.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
To a round-bottom flask, add the dichloromethane to be dried.
-
Carefully add calcium hydride (approx. 10 g per liter of solvent) to the flask. Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Add slowly and ensure no water is present.
-
Stir the mixture at room temperature for at least 4 hours, or preferably overnight.
-
Distill the solvent under an inert atmosphere, collecting the fraction that boils at the correct temperature (39-40°C for DCM).
-
Store the freshly distilled, anhydrous solvent over molecular sieves in a sealed container under an inert atmosphere.[14]
Data Summary: Comparison of Common Drying Agents
The choice of drying agent is critical for removing trace amounts of water from your solvents and reaction mixtures.[16][17]
| Drying Agent | Capacity | Speed | Efficiency | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Good | A fine powder, good for general use.[16][18] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Moderate | A neutral drying agent, but slow to act.[16][18] |
| Calcium Chloride (CaCl₂) | Moderate | Fast | Good | Can form complexes with alcohols and amines.[16][17] |
| Calcium Sulfate (Drierite®) | Low | Fast | Excellent | Low capacity, but very efficient.[16] |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Excellent | Excellent for obtaining very dry solvents.[14] |
Part 4: Visualizing the Workflow
Understanding the process flow and the chemical principles is key. The following diagrams illustrate the hydrolysis mechanism and a decision-making workflow for handling these sensitive reagents.
Diagram 1: The Mechanism of Sulfonyl Chloride Hydrolysis
Caption: Nucleophilic attack of water on the electrophilic sulfur atom.[4]
Diagram 2: Experimental Workflow for Moisture-Sensitive Reactions
Caption: Decision-making and procedural flow for successful reactions.
By adhering to these principles and protocols, you can significantly improve the reliability and success rate of your reactions involving these valuable but challenging reagents.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Chemistry Infolab. (n.d.). Drying Agents - Removing water from organic solvents.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
-
King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(22), 2959-2969. Retrieved from [Link]
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
-
King, J. F., & Lee, T. W. S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743-1749. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Bentley, T. W., Jones, R. O., & Koo, I. S. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-924. Retrieved from [Link]
-
Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
Saraf, S. D. (1980). Chlorosulfonation of Aromatic and Hetero-aromatic Systems. Organic Preparations and Procedures International, 12(1-2), 53-84. Retrieved from [Link]
-
Duncton, M. A. J., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054-3057. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
-
ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Duncton, M. A. J., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3054-3057. Retrieved from [Link]
-
Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry Section A, 25A(10), 939-940. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-ACETYL-SULFANILYL CHLORIDE. Retrieved from [Link]
- Shimadzu. (n.d.). GC-FID Analysis.
-
Reddit. (2013). Anyone with experience with Sulfuryl chloride?. Retrieved from [Link]
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
-
Barandika, G., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(38), 20738-20743. Retrieved from [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903-906. Retrieved from [Link]
-
Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chlorides. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Retrieved from [Link]
Sources
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- 2. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Benzimidazole Sulfonyl Chloride
For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. Benzimidazole sulfonyl chloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its inherent reactivity, while synthetically advantageous, presents unique analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this critical compound, supported by experimental data and protocols.
The narrative that follows is grounded in years of field-proven insights and adheres to the principles of scientific integrity. We will not only detail the "how" but, more importantly, the "why" behind the analytical choices, ensuring that every protocol described is a self-validating system.
The Central Role of Purity in Drug Synthesis
The purity of an active pharmaceutical ingredient (API) is fundamentally linked to the purity of its starting materials and intermediates. Impurities in benzimidazole sulfonyl chloride can carry through subsequent synthetic steps, leading to the formation of undesired side products in the final API. These impurities can be structurally similar to the API, making them difficult to remove and potentially impacting the safety and efficacy of the drug product. Therefore, a reliable and validated analytical method for determining the purity of benzimidazole sulfonyl chloride is not just a quality control measure; it is a critical component of a robust drug development program.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity determination of non-volatile and thermally labile compounds, a category into which benzimidazole sulfonyl chloride and its potential impurities fall.[1][2] Its high-resolution capabilities and sensitivity make it the ideal choice for separating the main compound from closely related impurities.
A Proposed Stability-Indicating RP-HPLC Method
Given the reactive nature of the sulfonyl chloride group, a stability-indicating method is crucial. Such a method can resolve the parent compound from any degradation products that may form under various stress conditions, providing a comprehensive picture of the compound's stability profile.[3][4] Based on established methods for related benzimidazole and sulfonyl chloride compounds, a robust Reversed-Phase HPLC (RP-HPLC) method is proposed.[5][6][7]
The causality behind this choice lies in the polarity of benzimidazole sulfonyl chloride. The benzimidazole core provides a degree of hydrophobicity suitable for retention on a C18 or C8 stationary phase, while the polar sulfonyl chloride group ensures adequate interaction with the aqueous-organic mobile phase. A gradient elution is employed to ensure the timely elution of both more and less polar impurities.
Experimental Protocol: RP-HPLC Purity Determination
-
Chromatographic System:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the benzimidazole sulfonyl chloride sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
dot graph "RP_HPLC_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for RP-HPLC purity analysis of benzimidazole sulfonyl chloride.
Method Validation: A Trustworthy System
In accordance with the International Council for Harmonisation (ICH) guidelines, this HPLC method would be validated to ensure its suitability for its intended purpose.[8][9][10][11] The validation parameters provide a self-validating system, demonstrating the method's reliability.
| Validation Parameter | Typical Acceptance Criteria | Synthesized Performance Data |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the main peak. | Baseline resolution > 2.0 between the main peak and all potential impurities and degradants. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a concentration range of 0.05 - 1.0 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |
| Robustness | No significant impact on results with small, deliberate changes in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |
Table 1: Synthesized Validation Data for the Proposed RP-HPLC Method. [12][13][14]
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust and widely applicable technique, a multi-faceted analytical approach often provides a more comprehensive understanding of a compound's purity profile.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[15]
-
Principle: The fundamental principles are the same as HPLC, but the smaller particles provide a significant increase in resolution, sensitivity, and speed of analysis.
-
Advantages over HPLC:
-
Higher Resolution: Allows for the separation of very closely eluting impurities that may not be resolved by HPLC.
-
Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.
-
Increased Sensitivity: Sharper, narrower peaks lead to higher signal-to-noise ratios.[15]
-
-
Disadvantages:
-
Higher Cost: UPLC systems and columns are more expensive than their HPLC counterparts.
-
Increased Backpressure: Requires specialized instrumentation capable of handling high pressures.
-
-
Applicability to Benzimidazole Sulfonyl Chloride: UPLC would be an excellent alternative for high-throughput screening or for resolving complex impurity profiles where HPLC falls short.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][16]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Advantages:
-
High Separation Efficiency: GC columns can have a very high number of theoretical plates, leading to excellent separation of volatile compounds.
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds.
-
-
Disadvantages:
-
Thermal Instability: Benzimidazole sulfonyl chloride is likely to be thermally labile and may degrade in the hot GC inlet, making direct analysis challenging.[2][17]
-
Derivatization Required: To overcome thermal instability, derivatization to a more stable compound (e.g., a sulfonamide) would likely be necessary. This adds an extra step to the sample preparation and can introduce variability.
-
-
Applicability to Benzimidazole Sulfonyl Chloride: Direct GC-MS analysis is not recommended. However, GC-MS could be a valuable tool for identifying volatile impurities from the synthesis process after appropriate derivatization.
Experimental Protocol: GC-MS with Derivatization (for Volatile Impurity Profiling)
-
Derivatization:
-
Dissolve a known amount of the benzimidazole sulfonyl chloride sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an excess of a primary or secondary amine (e.g., diethylamine) and a base (e.g., triethylamine) to convert the sulfonyl chloride and any related impurities to their corresponding stable sulfonamides.
-
-
GC-MS System:
-
GC system coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.[18][19][20]
-
Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation.
-
Advantages:
-
High Efficiency and Resolution: CE can provide very sharp peaks and excellent separation of charged species.
-
Low Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of buffer are required.
-
-
Disadvantages:
-
Lower Sensitivity: Compared to HPLC with UV detection, the sensitivity of CE can be lower due to the small injection volumes and short path length for detection.
-
Limited to Charged Analytes: Neutral molecules are not separated by CE unless techniques like Micellar Electrokinetic Chromatography (MEKC) are employed.
-
-
Applicability to Benzimidazole Sulfonyl Chloride: The benzimidazole moiety can be protonated under acidic conditions, making it suitable for analysis by Capillary Zone Electrophoresis (CZE). This technique could be a powerful orthogonal method to HPLC for confirming purity.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
CE System:
-
CE instrument with a UV detector.
-
-
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 275 nm.
-
Method Selection: A Decision Framework
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.
dot digraph "Method_Selection" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Decision framework for selecting the appropriate analytical method.
Conclusion
For the routine purity assessment and stability testing of benzimidazole sulfonyl chloride, a well-validated RP-HPLC method stands out as the most suitable technique due to its robustness, reliability, and widespread availability. It provides a good balance of resolution, sensitivity, and cost-effectiveness for the analysis of this non-volatile and potentially thermally labile compound.
UPLC offers a significant advantage in terms of speed and resolution, making it the preferred choice for high-throughput environments or for challenging separations of complex impurity profiles. While GC-MS is not ideal for the direct analysis of the parent compound due to its thermal instability, it serves as a powerful tool for identifying volatile impurities when coupled with a derivatization step. Capillary Electrophoresis provides a valuable orthogonal technique for purity confirmation, leveraging a different separation mechanism to ensure a comprehensive analytical assessment.
Ultimately, the selection of the most appropriate analytical method should be guided by a thorough understanding of the analytical requirements, the chemical nature of benzimidazole sulfonyl chloride, and the principles of scientific and regulatory best practices.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
ICH. Quality Guidelines. [Link]
- Hu, X., Chen, M., Gao, Q., Yu, Q., & Feng, Y. (2014). Determination of benzimidazole residues in animal tissue samples by combination of magnetic solid-phase extraction with capillary zone electrophoresis.
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Hu, X., Chen, M., Gao, Q., Yu, Q., & Feng, Y. (2014). Determination of benzimidazole residues in animal tissue samples by combination of magnetic solid-phase extraction with capillary zone electrophoresis. ResearchGate. [Link]
- Lipka, E., Folly-Klan, M., Charton, J., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 53(5), 1267–1271.
- Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 38(11), 614-625.
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Lab Manager. [Link]
-
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
-
Pharma Guideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
- Kumar, P., & Singh, R. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1045-1055.
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. [Link]
-
AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
ALWSCI. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
SIELC. Separation of p-Toluenesulfonyl chloride on Newcrom R1 HPLC column. [Link]
- Tadesse, S., Guta, B., & Tegegn, M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Patel, K., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences and Research, 15(4), 1834-1840.
- Malet-Sanz, L., Susanne, F., & Ley, S. V. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(12), 2094-2103.
- Sherif, S. H., Ali, A. A., & Abdel-Rahman, H. M. (2021). Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives.
-
Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Tadesse, S., Guta, B., & Tegegn, M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 69(4), 743-748.
- Singh, B., & Singh, S. (2012). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 2(6), 12-18.
- Al-Majidi, S. M. H., Al-Jeilawi, U. H. R., & Al-Saadie, K. A. S. (2015). Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives and study of effect as corrosion inhibitors for carbon steel in sulfuric acid solution. Journal of Chemical and Pharmaceutical Research, 7(8), 789-798.
- Gumieniczek, A., & Berecka, A. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(23), 8206.
- Singh, B., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
- Khan, I., Ibrar, A., & Abbas, N. (2023).
- Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 1-6.
-
Tadesse, S., Guta, B., & Tegegn, M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. [Link]
- Luro, F., & Righetti, P. G. (2001). Capillary zone electrophoresis and capillary electrophoresis-mass spectrometry for analyzing qualitative and quantitative variations in therapeutic albumin.
- Ahmed, A. A., & El-Gizawy, S. M. (2016). Development and validation of a capillary zone electrophoresis method for the simultaneous analysis of clarithromycin, omeprazole, and tinidazole in pharmaceutical formulations. Analytical Methods, 8(3), 580-587.
- Singh, S., & Kumar, V. (2021). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- Patel, J. R., & Suhagia, B. N. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- Patel, J. R., & Suhagia, B. N. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
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Elemental analysis data for 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
[1]
Executive Summary
2-Methyl-1H-benzimidazole-6-sulfonyl chloride (CAS: 181473-23-4 / 1094350-38-5 for related isomers) is a critical heterocyclic building block used primarily in the synthesis of antiviral, antimicrobial, and anticancer agents.[1] Unlike standard reagents like Tosyl chloride (TsCl) or Benzenesulfonyl chloride, this compound incorporates a bioactive benzimidazole scaffold directly into the target molecule during sulfonylation.
This guide provides a technical analysis of its elemental composition, synthesis protocols, and a comparative performance review against standard sulfonylating agents.
Core Identity & Tautomerism Note
-
Chemical Formula:
-
Molecular Weight: 230.67 g/mol
-
Tautomeric Equivalence: In unsubstituted 1H-benzimidazoles, the 5- and 6-positions are equivalent due to rapid proton tautomerism at the imidazole nitrogens. While often labeled as "6-sulfonyl chloride," it exists in solution as a tautomeric mixture with the 5-isomer unless the N1 position is substituted.
Elemental Analysis Data
Precise elemental analysis (CHN) is the gold standard for verifying the purity of sulfonyl chlorides, which are prone to hydrolysis (degrading to sulfonic acids).
Theoretical vs. Experimental Standards
The following table establishes the baseline theoretical values and the acceptable experimental error range (typically
| Element | Theoretical Mass % | Acceptable Experimental Range (%) | Diagnostic Significance |
| Carbon (C) | 41.66% | 41.26 – 42.06% | Verifies the benzimidazole backbone integrity. |
| Hydrogen (H) | 3.06% | 2.66 – 3.46% | High H% often indicates hydrolysis (formation of sulfonic acid |
| Nitrogen (N) | 12.14% | 11.74 – 12.54% | Confirms the imidazole ring preservation. |
| Sulfur (S) | 13.90% | 13.50 – 14.30% | Critical for confirming mono-sulfonylation. |
| Chlorine (Cl) | 15.37% | 14.97 – 15.77% | Most Critical: Low Cl% indicates hydrolysis to sulfonic acid (Cl loss). |
Technical Insight: A common purity failure mode is a drop in Chlorine content (<14.9%) accompanied by a slight rise in Hydrogen , indicating the compound has hydrolyzed to 2-methyl-1H-benzimidazole-6-sulfonic acid due to moisture exposure.
Comparative Performance Guide
This section objectively compares 2-Methyl-1H-benzimidazole-6-sulfonyl chloride against standard alternatives in medicinal chemistry workflows.
Reactivity & Selectivity Profile
| Feature | 2-Methyl-1H-benzimidazole-6-SO₂Cl | Benzenesulfonyl Chloride (PhSO₂Cl) | Tosyl Chloride (TsCl) |
| Primary Role | Scaffold Introduction (Pharmacophore) | Protecting Group / Leaving Group | Protecting Group / Leaving Group |
| Electrophilicity | Moderate-High: The benzimidazole ring is electron-rich, but the sulfonyl group remains highly reactive. | High: Standard electrophile. | Moderate: Methyl group donates electrons, reducing reactivity slightly. |
| Hydrolytic Stability | Low: The basic imidazole nitrogen can catalyze self-hydrolysis if wet. | Moderate: Stable in dry air. | High: Very stable solid. |
| Selectivity | Chemoselective: Preferentially reacts with primary amines over alcohols under controlled pH. | Low: Reacts indiscriminately with nucleophiles. | Moderate: Good for selective tosylation of primary alcohols. |
Decision Framework: When to Use
-
Choose 2-Methyl-1H-benzimidazole-6-sulfonyl chloride when you need to introduce the benzimidazole moiety as an active part of the drug candidate (e.g., designing H+/K+ ATPase inhibitors or antivirals).
-
Choose TsCl or PhSO₂Cl if you only need to activate an alcohol or protect an amine, and the aromatic ring will be removed or is irrelevant to binding.
Experimental Protocols
Protocol A: Synthesis via Chlorosulfonation
This protocol outlines the generation of the target compound from 2-methylbenzimidazole.
Reagents:
-
Chlorosulfonic acid (
) – Excess required -
Thionyl chloride (
) – Optional, to drive conversion
Workflow:
-
Cooling: Charge a round-bottom flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C in an ice bath.
-
Addition: Slowly add 2-Methyl-1H-benzimidazole (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.
-
Heating: Remove ice bath and heat to 90–100°C for 4–6 hours. Monitoring by TLC is difficult; reaction completion is usually determined by time or aliquot quench.
-
Quenching (Critical Step): Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.
-
Isolation: Filter the precipitate immediately. Wash with cold water (
) to remove acid. -
Drying: Dry under high vacuum over
. Do not heat while wet to prevent hydrolysis.
Protocol B: Validation & Storage
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Re-Validation: Before use in critical steps, dissolve a small sample in dry
(or DMSO- ) and check ¹H NMR.-
Check: Look for the disappearance of the broad
peak (if hydrolyzed) and integration of aromatic protons.
-
Visualizations
Figure 1: Synthesis & Handling Workflow
This diagram illustrates the critical path for synthesis and the decision logic for handling the instability of the product.
Caption: Synthesis workflow emphasizing the critical quenching step to prevent hydrolysis.
Figure 2: Comparative Reactivity Logic
A decision tree for selecting the correct sulfonyl chloride based on structural needs.
Caption: Selection logic for choosing between benzimidazole-based reagents vs. standard sulfonyl chlorides.
References
-
PubChem. (2025). 2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride.[1] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Benzimidazoles. Available at: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of sulfonyl chloride substrate precursors. Organic Chemistry Frontiers. Available at: [Link]
Technical Comparison: 2-Methyl vs. 2-Trifluoromethyl Benzimidazole-5-Sulfonyl Chloride
Executive Summary & Strategic Selection
In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," ubiquitous in antiparasitic (e.g., albendazole), antiviral, and anticancer therapeutics. When designing sulfonamide derivatives of this scaffold, the choice between 2-methyl-1H-benzimidazole-5-sulfonyl chloride (2-Me-BSC) and 2-trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride (2-CF3-BSC) is not merely a structural decision but a critical process parameter that dictates synthetic yield, hydrolytic stability, and downstream biological activity.
This guide objectively compares these two reagents, elucidating how the electronic nature of the C2-substituent drives the electrophilicity of the sulfonyl center.
| Feature | 2-Methyl Analog (2-Me-BSC) | 2-Trifluoromethyl Analog (2-CF3-BSC) |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I, Strong) |
| Sulfonyl Electrophilicity | Moderate | High |
| Hydrolytic Stability | High (t | Low (t |
| Primary Application | General purpose; scale-up synthesis | Difficult/Hindered nucleophiles; High-throughput screening (HTS) |
Mechanistic Analysis: The Electronic Control Switch
The reactivity difference is governed by the inductive effect of the substituent at the C2 position of the imidazole ring.
The 2-Trifluoromethyl Effect (The "Hot" Electrophile)
The trifluoromethyl group is a potent electron-withdrawing group (EWG). Through strong inductive withdrawal (-I), it pulls electron density away from the benzimidazole ring system.
-
Causality: This electron deficiency is transmitted through the
-system to the benzene ring, significantly increasing the positive character ( ) of the sulfur atom in the sulfonyl chloride group. -
Consequence: The
bond becomes highly activated. This makes 2-CF3-BSC an aggressive electrophile, capable of sulfonylating weak or sterically hindered nucleophiles (e.g., electron-deficient anilines) that would fail with the methyl analog. However, this high reactivity comes at the cost of rapid hydrolysis upon exposure to atmospheric moisture.
The 2-Methyl Effect (The Stable Standard)
The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation and induction (+I).
-
Causality: This increases electron density within the heterocyclic ring, slightly stabilizing the sulfonyl center and reducing the partial positive charge on the sulfur.
-
Consequence: 2-Me-BSC is less reactive but significantly more robust. It can survive aqueous workups and biphasic reaction conditions (e.g., Schotten-Baumann conditions) without significant degradation.
Visualization of Reactivity Logic
The following diagram illustrates the decision logic for selecting the appropriate reagent based on nucleophile type and reaction conditions.
Caption: Decision workflow for reagent selection based on nucleophile sterics and electronics.
Comparative Performance Data
The following data summarizes the expected performance metrics derived from physical organic chemistry principles and benzimidazole reactivity profiles [1, 4].
| Metric | 2-Methyl (2-Me-BSC) | 2-Trifluoromethyl (2-CF3-BSC) |
| Hammett | -0.17 (Donating) | +0.54 (Withdrawing) |
| Hydrolysis Rate ( | Slow (Stable in air for hours) | Fast (Decomposes in moist air < 10 min) |
| Reaction Time (Primary Amine) | 1 - 4 Hours | 15 - 45 Minutes |
| Yield (Unhindered Amine) | 85 - 95% | 90 - 98% |
| Yield (Hindered Amine) | < 40% (often requires heating) | 75 - 85% (room temp) |
| Solubility (Organic Solvents) | Moderate | High (Lipophilic CF3 effect) |
Experimental Protocols
To ensure reproducibility, distinct protocols must be used. The 2-CF3 analog requires strict anhydrous techniques, whereas the 2-Me analog is forgiving.
Protocol A: High-Reactivity Coupling (For 2-CF3-BSC)
Use this for: Weak nucleophiles, library synthesis, or when the 2-CF3 moiety is required for biological potency (e.g., antiparasitic activity).
Reagents:
-
2-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or THF
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the amine and base (TEA) in anhydrous DCM. Cool to 0°C.[1][2]
-
Addition: Dissolve 2-CF3-BSC in a minimal amount of anhydrous DCM and add dropwise to the amine solution over 10 minutes. Crucial: Do not add solid chloride directly to the reaction to avoid local concentration spikes and hydrolysis.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (typically complete < 1 hour).
-
Quench: Quench with saturated
solution. Extract immediately. -
Purification: Flash chromatography. Note: The sulfonamide product will be more lipophilic due to the
group.
Protocol B: Robust Coupling (For 2-Me-BSC)
Use this for: Scale-up, simple amines, or cost-sensitive synthesis.
Reagents:
-
2-Methyl-1H-benzimidazole-5-sulfonyl chloride (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)
-
Pyridine (Solvent/Base) or THF/Sat.
Step-by-Step:
-
Preparation: No inert atmosphere required (though recommended).
-
Reaction: Dissolve the amine in Pyridine (or THF).
-
Addition: Add 2-Me-BSC portion-wise as a solid at RT.
-
Heating: If the reaction is sluggish (check TLC after 1 hour), heat to 50°C. The methyl group deactivates the sulfonyl chloride, often requiring thermal energy for completion.
-
Workup: Pour reaction mixture into ice water. Acidify carefully with HCl to pH 4-5 to precipitate the product (benzimidazoles are amphoteric; avoid pH < 2 to prevent salt formation of the imidazole ring).
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
Mechanism of Action (Sulfonylation)
The following graph details the molecular mechanism. Note the critical intermediate state where the electronic effect of R (CH3 vs CF3) stabilizes or destabilizes the transition state.
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur. The electrophilicity of S is modulated by the C2 substituent.
References
-
National Institutes of Health (NIH). (2022).[1][3][4] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2025).[2][5][6] Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation. Organic Chemistry Frontiers. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
X-ray crystallography data for benzimidazole sulfonyl derivatives
An In-Depth Technical Guide to X-ray Crystallography Data for Benzimidazole Sulfonyl Derivatives
Introduction: The Architectural Blueprint of Drug Action
Benzimidazole derivatives form the cornerstone of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and antihypertensive effects.[1][2] The fusion of a benzene ring with an imidazole ring creates a privileged scaffold, a structural motif that is frequently recognized by biological targets.[1][3] When this core is functionalized with a sulfonyl group (–SO₂–), the resulting benzimidazole sulfonyl derivatives exhibit enhanced and often novel pharmacological profiles.[2][4]
For researchers in drug discovery and development, understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is fundamental to deciphering their mechanism of action, optimizing their potency, and ensuring their selectivity. Single-crystal X-ray crystallography stands as the definitive technique for providing this atomic-level blueprint. This guide offers a comparative analysis of X-ray crystallography data for various benzimidazole sulfonyl derivatives, grounded in experimental evidence and field-proven insights, to empower researchers in their quest for next-generation therapeutics.
The Imperative of Atomic Resolution: Why X-ray Crystallography is the Gold Standard
In the realm of structural biology and medicinal chemistry, ambiguity is the enemy of progress. While spectroscopic methods like NMR can provide valuable information about molecular structure in solution, only single-crystal X-ray diffraction (SC-XRD) provides an unambiguous, high-resolution snapshot of a molecule's solid-state conformation. This technique illuminates:
-
Precise Bond Geometry: Accurate measurements of bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Molecular Conformation: The exact spatial arrangement of all atoms, revealing the molecule's preferred three-dimensional structure.
-
Stereochemistry: Unambiguous assignment of absolute configuration in chiral molecules.
-
Supramolecular Assembly: A detailed map of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π–π stacking) that govern how molecules recognize each other and pack into a crystal lattice. This is a crucial proxy for understanding potential interactions with a biological target.
This atomic-level detail is the foundation for structure-activity relationship (SAR) studies and rational drug design, enabling scientists to make targeted chemical modifications to improve a compound's efficacy and safety profile.
Experimental Workflow: A Self-Validating Protocol from Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage validates the next. The protocol described here is a synthesis of established methodologies for the preparation and analysis of benzimidazole sulfonyl derivatives.[2][5]
Part 1: Synthesis & Crystallization
The synthesis of N-sulfonylated benzimidazoles typically involves the reaction of a substituted benzimidazole with an appropriate sulfonyl chloride in the presence of a base.[2] The quality of the final crystal is intrinsically linked to the purity of the synthesized compound.
Experimental Protocol 1: Synthesis and Crystallization
-
Synthesis:
-
Dissolve the starting benzimidazole derivative in a suitable aprotic solvent (e.g., Dimethylformamide, DMF).
-
Add a base (e.g., DMAP - 4-Dimethylaminopyridine) to the solution to deprotonate the imidazole nitrogen.[2] Rationale: This deprotonation generates a nucleophilic nitrogen that can readily attack the electrophilic sulfur of the sulfonyl chloride.
-
Slowly add the desired benzene sulfonyl chloride to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).[2]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove salts and impurities.
-
Purify the crude product using column chromatography to isolate the desired benzimidazole sulfonyl derivative with high purity.[5] Causality: Impurities can severely inhibit crystallization or be incorporated as defects in the crystal lattice, degrading the quality of the diffraction data.
-
-
Crystallization:
-
The most common and effective method for this class of compounds is slow evaporation .[5]
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water) to near saturation.
-
Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Self-Validation: The formation of well-defined, single crystals with sharp edges and clear faces is a visual indicator of high purity and a successful crystallization experiment.
-
Part 2: X-ray Data Collection and Structure Refinement
This phase translates the diffraction pattern of the crystal into a 3D molecular model.
Experimental Protocol 2: Data Collection & Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[6] It is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector (e.g., a CCD or CMOS detector).[6]
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[6]
-
Validation: The final structure is validated using metrics like the R-factor and by checking for chemical and geometric reasonability. The data is typically deposited in a crystallographic database.
Comparative Structural Analysis: Decoding Molecular Architecture
The true power of crystallography lies in comparison. By analyzing the structures of different derivatives, we can establish clear structure-property relationships. Let's compare two distinct types of benzimidazole sulfonyl derivatives reported in the literature: a series of neutral N-arylsulfonylated benzimidazoles[5] and a zwitterionic sulfonyl hybrid.[7]
| Parameter | Compound (I)[5] | Compound (II)[5] | Zwitterion (ZI-1)[7] |
| Full Name | 1-(4-chlorophenylsulfonyl)-2,5-dimethyl-1H-benzimidazole (major component) | 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole (major component) | 2-(o-sulfamoylphenyl)benzimidazole derivative |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pca2₁ |
| Key Dihedral Angle | Benzimidazole / Arylsulfonyl angle varies between two molecules in the asymmetric unit. | Benzimidazole and arylsulfonyl planes are twisted relative to each other. | Good agreement between experimental XRD and DFT calculated geometry.[7] |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds; Cl···Cl halogen bonds | C-H···O hydrogen bonds; Cl···Cl halogen bonds | Stronger, more directional hydrogen bonds due to zwitterionic nature. |
Insights from Intramolecular Geometry
A critical parameter in these structures is the torsion angle between the planar benzimidazole ring system and the arylsulfonyl group. This angle dictates the overall molecular shape and the accessibility of different functional groups for interaction with a biological target. In the crystal structures of compounds (I) and (II), there is a significant twist between these two fragments.[5] This non-planar conformation is a common feature and is influenced by the steric bulk of substituents on both the benzimidazole and the phenylsulfonyl rings.
Insights from Supramolecular Chemistry (Intermolecular Interactions)
The way molecules pack in a crystal provides a powerful model for the types of non-covalent interactions they can form in a protein's binding pocket.
-
Weak Hydrogen Bonds: In the neutral derivatives (I) and (II), the packing is consolidated by a network of weak C-H···O hydrogen bonds, where the sulfonyl oxygens act as the primary hydrogen bond acceptors.[5]
-
Halogen Bonding: A notable feature in the chloro-substituted derivatives is the presence of Cl···Cl interactions, which play a significant role in stabilizing the crystal packing.[5] This highlights the potential for halogen atoms to be used in drug design to form specific, directional interactions with a target.
-
Zwitterionic Interactions: In contrast, zwitterionic structures, like those studied by Tanc et al., are capable of forming much stronger and more directional hydrogen bonds, which can significantly influence solubility and binding affinity.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
